

# Spectroscopic Analysis of 1-(4-Chlorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanol

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This technical guide provides an in-depth overview of the spectroscopic data for **1-(4-Chlorophenyl)ethanol**, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for **1-(4-Chlorophenyl)ethanol**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-(4-Chlorophenyl)ethanol** 



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.33 - 7.26	Multiplet	-	4H	Ar-H
4.89	Quartet	6.4	1H	СН-ОН
1.88	Singlet	-	1H	ОН
1.48	Doublet	6.4	ЗН	СН₃

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-(4-Chlorophenyl)ethanol** 

Chemical Shift (δ) ppm	Assignment	
144.3	Ar-C (quaternary)	
133.0	Ar-C (quaternary, C-Cl)	
128.6	Ar-CH	
126.8	Ar-CH	
69.7	СН-ОН	
25.3	СН₃	

Solvent: CDCl3

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 1-(4-Chlorophenyl)ethanol



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3356	Strong, Broad	O-H (Alcohol)
1598	Medium	C=C (Aromatic Ring)
1493	Medium	C=C (Aromatic Ring)
1452	Medium	C-H (Alkane) Bend
1089	Strong	C-O (Alcohol)
829	Strong	C-H (Aromatic, paradisubstituted) Bend

Sample Preparation: Thin Film

### **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for 1-(4-Chlorophenyl)ethanol

m/z	Relative Intensity (%)	Proposed Fragment
156/158	~3:1	[M] <sup>+</sup> (Molecular Ion)
141/143	~3:1	[M - CH <sub>3</sub> ] <sup>+</sup>
111/113	~3:1	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ]+
43	High	[CH₃CO]+

Ionization Method: Electron Ionization (EI)

## **Experimental Protocols**

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The NMR spectra were acquired on a 400 MHz spectrometer. The sample of **1-(4-Chlorophenyl)ethanol** was dissolved in deuterated chloroform (CDCl<sub>3</sub>), which served as the solvent and provided the deuterium lock signal. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm). For the <sup>1</sup>H NMR spectrum, standard acquisition parameters were used, and the resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. For the <sup>13</sup>C NMR spectrum, a proton-decoupled sequence was utilized to obtain singlets for all carbon signals.

#### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat **1-(4-Chlorophenyl)ethanol** was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded over the mid-IR range (typically 4000-400 cm<sup>-1</sup>) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and plate absorptions.

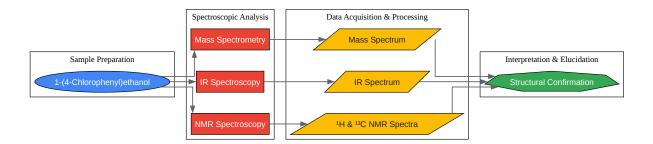
#### **Mass Spectrometry (MS)**

Mass spectrometric analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The sample, dissolved in a volatile solvent, was injected into the GC, where it was vaporized and separated from the solvent and any impurities. The separated compound then entered the mass spectrometer, where it was ionized by a beam of high-energy electrons (typically 70 eV). The resulting molecular ion and fragment ions were separated by their mass-to-charge ratio (m/z) in a quadrupole mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(4-Chlorophenyl)ethanol**.





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Caption: General workflow of spectroscopic analysis.

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